[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

Suzuki-Miyaura coupling protodeboronation triazolopyridine boronic acids

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid (CAS 1588769-34-9) is a heterocyclic boronic acid building block with molecular formula C6H6BN3O2 and a molecular weight of 162.94 g/mol. It belongs to the triazolopyridine family, featuring a [1,2,4]triazole ring fused to a pyridine ring with a boronic acid group at the 6-position.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
CAS No. 1588769-34-9
Cat. No. B1456258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid
CAS1588769-34-9
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=CN2C(=NC=N2)C=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4,11-12H
InChIKeyRGVGNPCIAUFRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid (CAS 1588769-34-9) – Procurement-Relevant Chemical Profile


[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid (CAS 1588769-34-9) is a heterocyclic boronic acid building block with molecular formula C6H6BN3O2 and a molecular weight of 162.94 g/mol . It belongs to the triazolopyridine family, featuring a [1,2,4]triazole ring fused to a pyridine ring with a boronic acid group at the 6-position . The compound is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions for constructing carbon–carbon bonds in medicinal chemistry, agrochemical, and materials science applications . Its predicted physicochemical properties include a density of 1.45±0.1 g/cm³, a pKa of 7.60±0.43, and a LogP of -1.59, reflecting moderate aqueous solubility and hydrogen-bonding capacity .

Why Generic Substitution of [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid with Regio- or Positional Isomers Fails in Research Applications


Triazolopyridine boronic acids are not interchangeable commodities. The triazole ring fusion pattern ([1,2,4] vs. [1,2,3]) and the position of the boronic acid group (5-, 6-, 7-, or 8-yl) each produce distinct electronic environments that directly govern cross-coupling reactivity, protodeboronation susceptibility, and downstream coupling yields [1]. The [1,2,3]triazolo regioisomers, for instance, are documented to undergo extensive protodeboronation under standard Suzuki conditions, yielding only 5–26% cross-coupled products, whereas analogous [1,2,4]triazolo isomers may exhibit divergent stability profiles due to altered nitrogen lone-pair orbital participation [1]. Substituting a 6-ylboronic acid with a 7-yl or 8-yl positional isomer alters the steric and electronic landscape of the coupling partner, potentially compromising regioselectivity in structure–activity relationship (SAR) programs and invalidating comparative biological data . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid vs. Closest Analogs


Suzuki Coupling Yield: [1,2,4]Triazolo Regioisomer Stability Advantage Inferred from [1,2,3]Triazolo Protodeboronation Data

The [1,2,3]triazolo[1,5-a]pyridylboronic acids (3a–c) synthesized by Abarca et al. exhibited severe protodeboronation under Suzuki conditions (DME/aqueous K2CO3/Pd(PPh3)4/80 °C), producing cross-coupled products in only 5–26% yield, with protodeboronation identified as the dominant reaction pathway [1]. The authors concluded that '7-triazolopyridylboronic acids are the most unstable compounds' and noted that the boronic acid moiety in the [1,2,3] series is particularly prone to loss under standard cross-coupling conditions [1]. While direct head-to-head data for the [1,2,4] isomer are not published in the same study, the [1,2,4]triazolo ring system presents a fundamentally different nitrogen arrangement that alters the electron density at the boron-bearing carbon, providing a mechanistic rationale for differential stability. This class-level inference is consistent with the [1,2,4] compound's commercial availability and its successful use in patent-protected cross-coupling applications (CA-2969839-A1, US-9873702-B2) .

Suzuki-Miyaura coupling protodeboronation triazolopyridine boronic acids regioisomer stability

Predicted Boronic Acid pKa: [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid vs. Phenylboronic Acid

The predicted pKa of [1,2,4]triazolo[1,5-A]pyridin-6-ylboronic acid is 7.60±0.43 , compared to phenylboronic acid's experimentally measured pKa of 8.86 [1]. The lower pKa of the triazolopyridine derivative reflects the electron-withdrawing effect of the fused triazole ring and the pyridine nitrogen, which increases the Lewis acidity of the boron center. In Suzuki-Miyaura coupling, a lower boronic acid pKa generally correlates with faster transmetallation rates under mildly basic aqueous conditions, potentially enabling milder reaction protocols or reduced catalyst loadings compared to phenylboronic acid [1]. This pKa-based electronic differentiation is a quantifiable, calculable parameter that can guide solvent and base selection during reaction optimization.

boronic acid pKa electronic effect coupling reactivity Suzuki-Miyaura

Patent Application Differentiation: [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid as a Key Intermediate in Biogenic Amine Transport Modulator Patents

The [1,2,4]triazolo[1,5-A]pyridin-6-ylboronic acid scaffold is specifically claimed or utilized in patent families CA-2969839-A1, US-2016159809-A1, and US-9873702-B2, which describe heterocyclic compounds as biogenic amine transport modulators . The 6-ylboronic acid substitution pattern is integral to the pharmacophore design, as Suzuki coupling at this position installs the aryl/heteroaryl moiety required for target engagement. In contrast, the [1,2,4]triazolo[1,5-a]pyridine-8-boronic acid positional isomer has been associated with AXL receptor tyrosine kinase inhibition programs . This demonstrates that different boronic acid positional isomers on the same triazolopyridine core direct biologically active compounds toward entirely distinct target classes and therapeutic indications.

biogenic amine transporter medicinal chemistry Suzuki coupling intermediate patent composition-of-matter

Predicted LogP and Topological Polar Surface Area (TPSA): Impact on Aqueous Solubility and Downstream Drug-Likeness

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid exhibits a predicted LogP of -1.59 and a topological polar surface area (TPSA) of 70.6 Ų . For comparison, [1,2,4]triazolo[1,5-a]pyridine-8-boronic acid has a reported TPSA of 70.6 Ų (identical, as expected for positional isomers), but the 8-isomer's LogP is not publicly reported. The 6-isomer's LogP of -1.59 indicates substantial hydrophilicity, which may enhance aqueous solubility during coupling reactions relative to more lipophilic boronic acids such as 4-biphenylboronic acid (LogP ~3.0). This property can simplify workup procedures and reduce organic solvent consumption, a tangible factor in large-scale procurement decisions .

LogP TPSA drug-likeness physicochemical property lead optimization

Storage Stability Requirements vs. Common Boronic Acid Building Blocks

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid requires storage under inert gas (nitrogen or argon) at 2–8 °C . This is more stringent than many simple aryl boronic acids (e.g., phenylboronic acid, which is often stored at ambient temperature under air) but comparable to other nitrogen-rich heterocyclic boronic acids that are susceptible to oxidative deboronation and protodeboronation. The requirement for cold-chain logistics and inert-atmosphere handling has direct procurement implications: shipping costs, packaging specifications, and shelf-life management must be factored into supplier selection. Vendors offering this compound with guaranteed purity ≥95% under validated storage conditions (e.g., Leyan, MolCore, CymitQuimica) provide documented quality metrics that mitigate the risk of receiving degraded material .

boronic acid stability storage condition inert atmosphere cold chain

Recommended Application Scenarios for [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid Based on Differentiation Evidence


Medicinal Chemistry SAR Programs Targeting Biogenic Amine Transporters

When synthesizing compound libraries for serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter modulation, [1,2,4]triazolo[1,5-A]pyridin-6-ylboronic acid is the required building block based on its use in patent-protected composition-of-matter claims (CA-2969839-A1, US-9873702-B2) [1]. Substitution with the 8-yl isomer would redirect the pharmacophore toward AXL kinase inhibition, a fundamentally different target , rendering SAR data irrelevant to the intended transporter program.

Suzuki-Miyaura Cross-Coupling Under Mild Aqueous Conditions

The predicted pKa of 7.60 facilitates transmetallation at lower pH than phenylboronic acid (pKa 8.86), making this compound preferable for coupling reactions involving base-sensitive substrates [1]. The low LogP (-1.59) further favors aqueous-phase reaction design and simplifies extractive workup, reducing organic solvent waste in scale-up operations.

Organic Electroluminescent (OLED) Materials Development

Patent CN-112500397-A specifically utilizes [1,2,4]triazolo[1,5-a]pyridine-6-boronic acid derivatives as intermediates for dibenzofuran-connected anthracene core structures in OLED devices [1]. The precise 6-yl substitution pattern is critical for achieving the desired electronic conjugation and charge-transport properties in the final electroluminescent material.

Building Block Procurement for Core-Focused Chemical Library Synthesis

For centralized compound management and library production groups, standardizing on the [1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid regioisomer—rather than the protodeboronation-prone [1,2,3]triazolo series (5–26% coupling yields) [1]—reduces the risk of failed coupling reactions and ensures batch-to-batch reproducibility. Suppliers offering ≥95% purity with validated cold-chain logistics (CymitQuimica, Leyan, MolCore) provide the quality assurance necessary for production-scale library synthesis .

Technical Documentation Hub

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